
Ethyl (5-oxopiperazin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-oxopiperazin-2-ylidene)acetate is a chemical compound that belongs to the class of piperazinone enaminoesters. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by the presence of a piperazinone ring and an ethyl ester group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (5-oxopiperazin-2-ylidene)acetate can be synthesized through the reaction of 1,2-diaminoethane with dimethyl acetylenedicarboxylate. This reaction typically occurs under mild conditions, often in the presence of a solvent such as acetonitrile. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced piperazinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various piperazinone derivatives, which can be further functionalized for specific applications in organic synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
Ethyl (5-oxopiperazin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a non-steroidal anti-inflammatory drug with low toxicity.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl (5-oxopiperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, its anti-inflammatory activity is thought to be due to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparación Con Compuestos Similares
Ethyl (5-oxopiperazin-2-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate: This compound has a similar structure but differs in the position of the double bond.
Ethyl (Z)-2-((5S,6S)-3-oxo-5,6-diphenylpiperazin-2-ylidene)acetate:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
764698-14-8 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 2-(5-oxopiperazin-2-ylidene)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(12)3-6-4-10-7(11)5-9-6/h3,9H,2,4-5H2,1H3,(H,10,11) |
Clave InChI |
KKCWWMYBPGHAPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CNC(=O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
![Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-](/img/structure/B14206067.png)
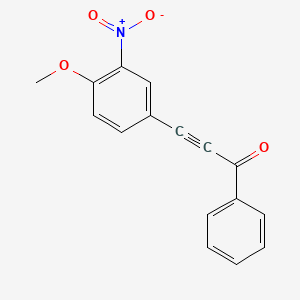
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)

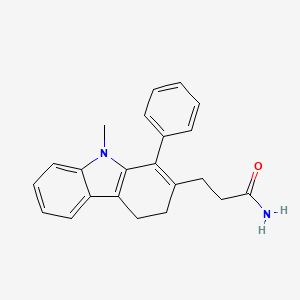
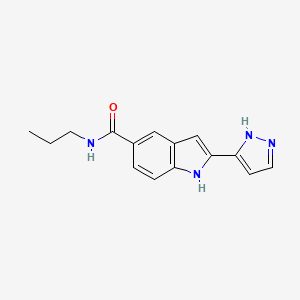
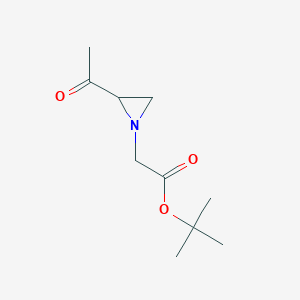
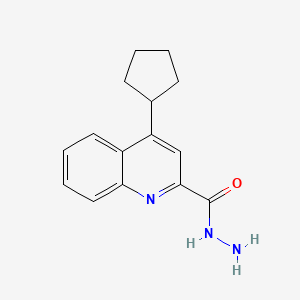
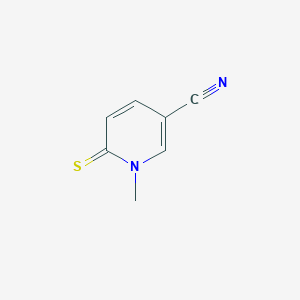
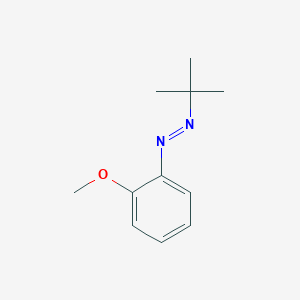
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene](/img/structure/B14206139.png)
